7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Description
7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a boronate-containing tetrahydroisoquinoline derivative with a fluorine substituent at position 7 and a pinacol boronate ester at position 5. The compound’s structure is characterized by a partially saturated isoquinoline core, which is functionalized to enhance its utility in medicinal chemistry and materials science. The hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetic optimization in drug discovery . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing biaryl systems in organic synthesis .
Properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO2.ClH/c1-14(2)15(3,4)20-16(19-14)12-7-10-5-6-18-9-11(10)8-13(12)17;/h7-8,18H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPBAFXAWBSJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline class and features a unique dioxaborolane moiety that may enhance its pharmacological properties.
- Molecular Formula : C20H29BFNO4
- Molecular Weight : 377.3 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane group suggests potential enzyme inhibition properties. Compounds containing boron have been shown to act as enzyme inhibitors and may interfere with metabolic pathways critical for cell survival and proliferation .
Biological Activities
Research indicates that compounds similar to 7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline hydrochloride exhibit a range of biological activities:
- Antitumor Activity : Tetrahydroisoquinoline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Some derivatives within this class show significant antimicrobial activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .
- Anti-inflammatory Effects : Certain isoquinoline derivatives are known for their anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .
Case Study 1: Antitumor Activity
A study conducted on a series of tetrahydroisoquinoline derivatives revealed that those with a dioxaborolane substituent exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activities, a related compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell membranes .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural, synthetic, and functional differences between the target compound and analogous tetrahydroisoquinoline derivatives:
Key Differentiators:
Boronate Functionality: The target compound’s pinacol boronate ester distinguishes it from Compounds 3 and 6, enabling its use in cross-coupling reactions to generate biaryl systems, a feature absent in non-boronated analogs .
Fluorine Substituent: The C7 fluoro group enhances metabolic stability and membrane permeability compared to non-halogenated derivatives like Compound 3 .
Antitumor Potential:
While direct biological data for the target compound are unavailable in the provided evidence, structurally related tetrahydroisoquinolines (e.g., Compound 6) exhibit antitumor activity, suggesting a plausible therapeutic niche . The boronate group may further enable modular derivatization via Suzuki couplings to optimize potency or reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
